The compound "6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid" and its derivatives have garnered attention in the scientific community due to their potential therapeutic applications. Research has been conducted to explore the synthesis and biological activities of these compounds, revealing their significance in the development of antiallergy and hypoglycemic agents, as well as inhibitors of fibroblast growth factor 1 (FGF1), which is implicated in various cancers1 2 3.
The aforementioned compounds have demonstrated a range of applications in the medical field. For instance, the antiallergic agents described in the first study are potential candidates for the treatment of allergic reactions due to their potent activity against passive cutaneous anaphylaxis1. The oral hypoglycemic agents from the second study offer a new class of drugs for managing blood sugar levels in diabetic patients without the side effects associated with nicotinic acid2. Lastly, the derivatives studied in the third paper have potential as anticancer agents due to their ability to inhibit FGF1, which is involved in the progression of various human cancers3. These findings not only contribute to the understanding of the biological activities of these compounds but also pave the way for the development of new therapeutic agents in the treatment of allergies, diabetes, and cancer.
The antiallergic properties of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters are attributed to their ability to inhibit passive cutaneous anaphylaxis in rats. The mechanism involves hydrogen bonding between the pyrimidine ring and the ethereal oxygen, which may contribute to an optimum configuration for high activity1. On the other hand, the hypoglycemic activity of 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid and its analogues is achieved through a different mechanism that does not involve the undesirable effects of nicotinic acid. These compounds are synthesized through a reaction involving the sodium enolate of 3-substituted 3-oxopropionaldehyde and cyanoacetamide2. Furthermore, N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives have been shown to inhibit FGF1, which plays a role in tumor cell proliferation, angiogenesis, migration, and survival. The inhibition is confirmed through in silico molecular docking studies, indicating a strong affinity of these derivatives towards the active pocket of FGF13.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7